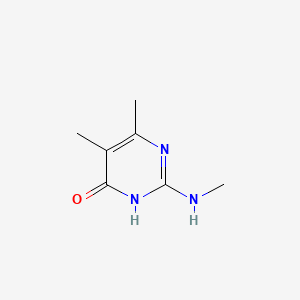
2,2'-(Propane-1,3-diyldisulfinyl)diethanol
概要
説明
2,2’-(Propane-1,3-diyldisulfinyl)diethanol is an organic compound with the molecular formula C7H16O4S2 It is characterized by the presence of two sulfinyl groups attached to a propane backbone, with each sulfinyl group further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol typically involves the reaction of 1,3-dichloropropane with sodium ethanethiolate to form 1,3-bis(ethylthio)propane. This intermediate is then oxidized using hydrogen peroxide or a similar oxidizing agent to yield the desired product. The reaction conditions generally include:
Temperature: Ambient to moderate temperatures (20-50°C)
Solvent: Common solvents such as ethanol or methanol
Catalyst: None required for the oxidation step
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant volumes of reactants
Continuous Flow Systems: To ensure consistent product quality and yield
Purification: Techniques such as distillation or crystallization to obtain high-purity product
化学反応の分析
Types of Reactions
2,2’-(Propane-1,3-diyldisulfinyl)diethanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert sulfinyl groups to sulfonyl groups.
Reduction: Reduction reactions can revert sulfinyl groups to thioether groups.
Substitution: Nucleophilic substitution reactions can replace the ethanol moieties with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2,2’-(Propane-1,3-diyldisulfonyl)diethanol
Reduction: 1,3-bis(ethylthio)propane
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2,2’-(Propane-1,3-diyldisulfinyl)diethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol involves its interaction with various molecular targets. The sulfinyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ethanol moieties can form hydrogen bonds with biological macromolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
2,2’-(Propane-1,3-diyldisulfonyl)diethanol: Similar structure but with sulfonyl groups instead of sulfinyl groups.
1,3-bis(ethylthio)propane: Precursor in the synthesis of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol.
2,2’-(Propane-1,3-diyldithio)diethanol: Contains thioether groups instead of sulfinyl groups.
Uniqueness
2,2’-(Propane-1,3-diyldisulfinyl)diethanol is unique due to the presence of sulfinyl groups, which impart distinct redox properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-[3-(2-hydroxyethylsulfinyl)propylsulfinyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S2/c8-2-6-12(10)4-1-5-13(11)7-3-9/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLNKGZGJSWXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCO)CS(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90824474 | |
| Record name | 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90824474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76305-83-4 | |
| Record name | 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90824474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


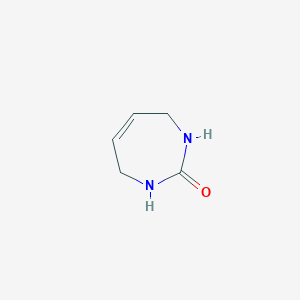
![[1,2-Bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium](/img/structure/B3344456.png)
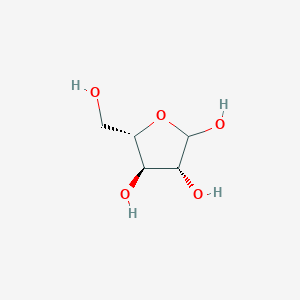
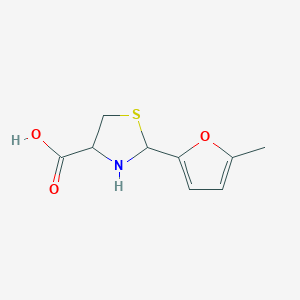

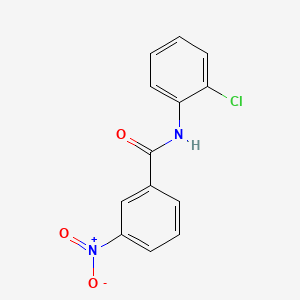
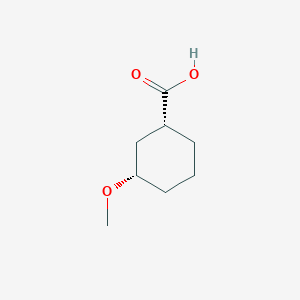
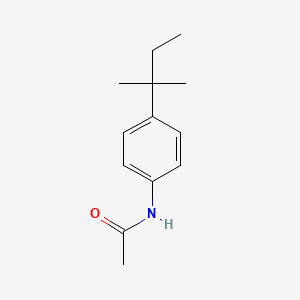

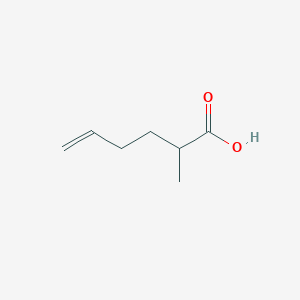
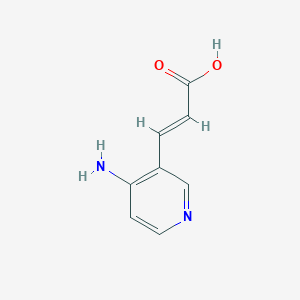

![tert-Butyl [(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B3344554.png)
